Cas no 773136-70-2 (Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate)
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
- 1H-Pyrazole-5-carboxylicacid,1,3,4-trimethyl-,methylester(9CI)
- methyl 2,4,5-trimethylpyrazole-3-carboxylate
- AK-37602
- ANW-45567
- CTK8B4590
- MolPort-004-764-291
- PubChem23399
- SureCN729060
- 1H-Pyrazole-5-carboxylic acid, 1,3,4-trimethyl-, methyl ester
- AKOS015998840
- 773136-70-2
- DTXSID80665313
- OCUDOHHJNZEDML-UHFFFAOYSA-N
- MFCD16660980
- FS-3486
- Methyl1,3,4-trimethyl-1H-pyrazole-5-carboxylate
- SCHEMBL729060
- 1,3,4-trimethylpyrazol-5-carboxylic acid methyl ester
- AM20120591
- FT-0688428
- DB-075293
- ALBB-032768
-
- MDL: MFCD16660980
- Inchi: 1S/C8H12N2O2/c1-5-6(2)9-10(3)7(5)8(11)12-4/h1-4H3
- InChI Key: OCUDOHHJNZEDML-UHFFFAOYSA-N
- SMILES: O(C)C(C1=C(C)C(C)=NN1C)=O
Computed Properties
- Exact Mass: 168.09
- Monoisotopic Mass: 168.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1A^2
- XLogP3: 1.2
Experimental Properties
- Density: 1.13
- Boiling Point: 256℃
- Flash Point: 109℃
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209488-250mg |
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |
773136-70-2 | 95% | 250mg |
£78.00 | 2022-03-01 | |
| Fluorochem | 209488-1g |
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |
773136-70-2 | 95% | 1g |
£135.00 | 2022-03-01 | |
| Fluorochem | 209488-5g |
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |
773136-70-2 | 95% | 5g |
£414.00 | 2022-03-01 | |
| Chemenu | CM188543-100mg |
methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |
773136-70-2 | 95+% | 100mg |
$210 | 2021-08-05 | |
| Chemenu | CM188543-250mg |
methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |
773136-70-2 | 95+% | 250mg |
$375 | 2021-08-05 | |
| Chemenu | CM188543-1g |
methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |
773136-70-2 | 95+% | 1g |
$750 | 2021-08-05 | |
| Chemenu | CM188543-5g |
methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |
773136-70-2 | 95+% | 5g |
$1300 | 2021-08-05 | |
| Chemenu | CM188543-10g |
methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |
773136-70-2 | 95+% | 10g |
$2031 | 2021-08-05 | |
| TRC | M339110-100mg |
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |
773136-70-2 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | M339110-250mg |
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |
773136-70-2 | 250mg |
$104.00 | 2023-05-17 |
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate Suppliers
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS No. 773136-70-2): A Comprehensive Overview
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, identified by its CAS number 773136-70-2, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and applications in drug development. The unique structural properties of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate make it a valuable intermediate in synthesizing various pharmacologically active molecules.
The molecular structure of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring substituted with three methyl groups at positions 1, 3, and 4, and a carboxylate group at position 5. This arrangement imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets. The presence of the carboxylate group enhances its solubility in polar solvents, making it suitable for various biochemical assays and pharmaceutical formulations.
In recent years, there has been a growing interest in pyrazole derivatives due to their potential therapeutic applications. Studies have shown that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Specifically, Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate has been investigated for its role in modulating enzyme activity and inhibiting the growth of certain pathogens.
One of the most notable applications of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate is in the synthesis of novel drug candidates. Researchers have leveraged its structural framework to develop molecules that target specific disease pathways. For instance, studies have demonstrated its utility in creating inhibitors for enzymes involved in cancer metabolism. The compound's ability to interact with biological receptors and modulate signaling pathways makes it a promising candidate for further development.
The synthesis of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly effective in producing high-quality samples of this compound. These advancements in synthetic chemistry have enabled researchers to explore its full potential in drug discovery.
Recent research has also highlighted the importance of understanding the pharmacokinetic properties of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to ensure its efficacy and safety in clinical settings. By elucidating these properties, scientists can better predict how the compound will behave within the human body and design more effective therapeutic strategies.
The versatility of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate extends beyond its role as a synthetic intermediate. It has been used as a building block for creating complex molecules with tailored biological activities. For example, researchers have incorporated this compound into peptidomimetics designed to mimic natural bioactive peptides. These peptidomimetics exhibit enhanced stability and bioavailability compared to their natural counterparts.
The impact of Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate on pharmaceutical research is further underscored by its use in high-throughput screening (HTS) campaigns. HTS allows researchers to rapidly test thousands of compounds for their ability to interact with biological targets. The compound's unique structure makes it an attractive candidate for identifying new drug candidates with minimal off-target effects.
In conclusion, Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS No. 773136-70-2) is a multifaceted compound with significant implications in chemical biology and drug development. Its structural features enable diverse applications in synthesizing pharmacologically active molecules. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in advancing medical science.
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